Cas no 578-72-3 (5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one)

578-72-3 structure
Product name:5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one Chemical and Physical Properties
Names and Identifiers
-
- 5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-6-(3-methyl-2-butenyl)-
- 5,7-Dihydroxy-2-methyl-6-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
- SDCCGMLS-0066289.P001
- SR-05000002510
- Spectrum2_000344
- DivK1c_006114
- KBio2_001033
- KBioSS_001033
- 6537KW8ZQY
- SCHEMBL15106595
- Spectrum5_000042
- DTNGBIGBPPPNNB-UHFFFAOYSA-N
- KBioGR_001662
- Chromone, 5,7-dihydroxy-2-methyl-6-(3-methyl-2-butenyl)-
- 5,7-DIHYDROXY-2-METHYL-6-(3-METHYL-2-BUTEN-1-YL)-4H-1-BENZOPYRAN-4-ONE
- Peucenin
- 5,7-dihydroxy-2-methyl-6-(3-methylbut-2-enyl)chromone
- 578-72-3
- BSPBio_001650
- UNII-6537KW8ZQY
- SpecPlus_000018
- KBio2_006169
- Spectrum_000553
- KBio3_000750
- CCG-38619
- NCGC00095426-02
- KBio2_003601
- SR-05000002510-1
- DTXSID00973386
- SPBio_000407
- Spectrum4_001371
- KBio1_001058
- NCGC00095426-01
- NCGC00179118-01
- 5,7-Dihydroxy-2-methyl-6-(3-methyl-2-butenyl)-4H-chromen-4-one #
- SPECTRUM100528
- CHEMBL1415085
- Spectrum3_000095
- BRD-K73103240-001-03-3
- 5,7-Dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one
-
- Inchi: InChI=1S/C15H16O4/c1-8(2)4-5-10-11(16)7-13-14(15(10)18)12(17)6-9(3)19-13/h4,6-7,16,18H,5H2,1-3H3
- InChI Key: DTNGBIGBPPPNNB-UHFFFAOYSA-N
- SMILES: CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CC=C(C)C)O
Computed Properties
- Exact Mass: 260.10488
- Monoisotopic Mass: 260.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8A^2
- XLogP3: 3.7
Experimental Properties
- Density: 1.253
- Boiling Point: 446.5°C at 760 mmHg
- Flash Point: 167.9°C
- Refractive Index: 1.605
- PSA: 66.76
5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one Related Literature
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
578-72-3 (5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one) Related Products
- 1240041-69-3(2-cyano-N-((S)-1-phenylethyl)acetamide)
- 926251-51-6(5-bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid)
- 933701-05-4((1-Piperidin-1-ylcyclopentyl)methylamine)
- 1783643-42-4(1(2H)-Isoquinolinone, 5-methoxy-3-methyl-)
- 921102-55-8(3,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 365503-47-5(2-Propenamide, N-(4-chlorophenyl)-2-cyano-3-[2-(1-methylethoxy)phenyl]-)
- 2580208-57-5(3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-one hydrochloride)
- 1261982-74-4(2-(3-fluoro-5-methoxycarbonylphenyl)-4-nitrobenzoic Acid)
- 2694746-34-2(1-(difluoromethyl)-N-methyl-1H-pyrazol-3-amine)
- 1739-00-0(N-Phenethylaniline)
Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
CN Supplier
Reagent

Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk

Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk

BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
